molecular formula C9H7N3O3 B11093808 3-(4-Nitrophenyl)-1H-pyrazol-5-OL

3-(4-Nitrophenyl)-1H-pyrazol-5-OL

Cat. No.: B11093808
M. Wt: 205.17 g/mol
InChI Key: DXOHORGUDMVBLJ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-methyl-4-nitrophenol (PNMC) with ethyl acetoacetate, followed by cyclization to form the pyrazole ring.

      Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition).

      Medicine: Explored for its pharmacological properties.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of the pyrazole ring and the nitrophenyl group sets 3-(4-Nitrophenyl)-1H-pyrazol-5-OL apart from other compounds.

    Properties

    Molecular Formula

    C9H7N3O3

    Molecular Weight

    205.17 g/mol

    IUPAC Name

    5-(4-nitrophenyl)-1,2-dihydropyrazol-3-one

    InChI

    InChI=1S/C9H7N3O3/c13-9-5-8(10-11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)

    InChI Key

    DXOHORGUDMVBLJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C2=CC(=O)NN2)[N+](=O)[O-]

    Origin of Product

    United States

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